molecular formula C11H13NO B11817906 1-(o-Tolyl)pyrrolidin-3-one

1-(o-Tolyl)pyrrolidin-3-one

Cat. No.: B11817906
M. Wt: 175.23 g/mol
InChI Key: KKMKVRZTXAPKDF-UHFFFAOYSA-N
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Description

1-(o-Tolyl)pyrrolidin-3-one is an organic compound that belongs to the class of pyrrolidinones It features a pyrrolidinone ring substituted with an o-tolyl group

Preparation Methods

The synthesis of 1-(o-Tolyl)pyrrolidin-3-one can be achieved through several methods. One common approach involves the reaction of o-toluidine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include heating the reactants in the presence of a suitable solvent, such as toluene, and using a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(o-Tolyl)pyrrolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(o-Tolyl)pyrrolidin-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-(o-Tolyl)pyrrolidin-3-one and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as non-selective α-adrenoceptor antagonists, which can modulate the sympathetic nervous system. This interaction can lead to various physiological effects, such as reduced blood pressure and improved lipid profiles .

Comparison with Similar Compounds

1-(o-Tolyl)pyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2-methylphenyl)pyrrolidin-3-one

InChI

InChI=1S/C11H13NO/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3

InChI Key

KKMKVRZTXAPKDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCC(=O)C2

Origin of Product

United States

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